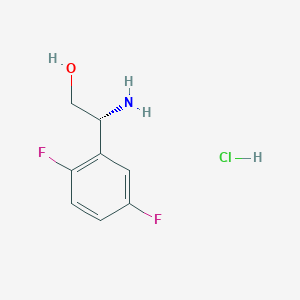

(R)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“®-2-(2,5-Difluorophenyl)pyrrolidine hydrochloride” is a chemical compound with the molecular formula C10H12ClF2N . It’s stored in a dry room at room temperature .

Molecular Structure Analysis

The compound has a molecular weight of 219.66 . Its InChI Key is XSWCQOVADZHFIJ-HNCPQSOCSA-N .

Physical And Chemical Properties Analysis

The compound has a density of 1.2±0.1 g/cm3, a boiling point of 213.5±40.0 °C at 760 mmHg, and a vapor pressure of 0.2±0.4 mmHg at 25°C . It has 1 H-bond acceptor, 1 H-bond donor, and 1 freely rotating bond . Its water solubility is 0.129 mg/ml .

Wissenschaftliche Forschungsanwendungen

Biocatalysis and Green Chemistry

(R)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride serves as a precursor or intermediate in the synthesis of various pharmaceuticals and chemicals. A significant application involves its use in enzymatic processes for the preparation of chiral intermediates. For example, a ketoreductase (KRED) enzyme was utilized to transform a related ketone into a chiral alcohol, demonstrating the enzyme's potential for industrial applications due to its high conversion rates and enantiomeric excess (ee) (Guo et al., 2017). This highlights the role of (R)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride in green chemistry by facilitating environmentally friendly and efficient synthesis routes.

Bioreduction and Enantioselectivity

Another critical application involves the biocatalytic preparation of optically pure chiral alcohols, an area where recombinant Escherichia coli cells exhibited excellent enantioselectivity (Chen et al., 2019). Such processes are crucial for producing pharmaceutical intermediates that require high purity and specific optical configurations. The study demonstrated the potential of biological methods over traditional chemical synthesis by achieving high yields and product enantiomeric excess.

Chiral Separation and Analysis

In the realm of analytical chemistry, compounds like (R)-2-Amino-2-(2,5-difluorophenyl)ethanol hydrochloride are used to study and develop new methods for chiral separation. This includes the use of modified silica gel for mixed-mode chromatography, showcasing the compound's role in advancing analytical techniques for chiral discrimination (Qiao et al., 2017). Such methods are essential for the quality control of pharmaceuticals, where the enantiomeric purity of drugs can significantly impact their efficacy and safety.

Safety and Hazards

Wirkmechanismus

Mode of Action

It is likely that the compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .

Pharmacokinetics

The compound is predicted to have high gastrointestinal absorption and is likely a substrate for p-glycoprotein, a protein that pumps foreign substances out of cells . It is also predicted to be a CYP2D6 inhibitor . These properties could impact the compound’s bioavailability.

Eigenschaften

IUPAC Name |

(2R)-2-amino-2-(2,5-difluorophenyl)ethanol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F2NO.ClH/c9-5-1-2-7(10)6(3-5)8(11)4-12;/h1-3,8,12H,4,11H2;1H/t8-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSITZKWTMIGQEY-QRPNPIFTSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)C(CO)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C(C=C1F)[C@H](CO)N)F.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClF2NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Tert-butyl 3-fluoro-3-[[3-(prop-2-enoylamino)propanoylamino]methyl]azetidine-1-carboxylate](/img/structure/B2838920.png)

![isopropyl 1-[2-(4-fluorophenyl)-2-hydroxyethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2838923.png)

![[5-(Ethoxymethyl)-1-methylpyrazol-4-yl]methanamine](/img/structure/B2838925.png)

![N-cyclopentyl-4-isopentyl-1,5-dioxo-2-(4-vinylbenzyl)-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2838927.png)

![4-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-1-phenyl-1H-1,2,3-triazol-5-amine](/img/structure/B2838929.png)

![2-(4-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-phenylthiazole](/img/structure/B2838933.png)

![1-[4-(Isobutyrylamino)phenyl]-1-cyclohexanecarboxylic acid](/img/structure/B2838936.png)